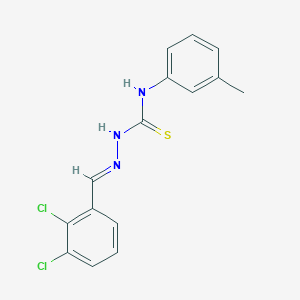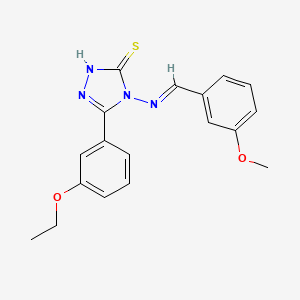
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, it may exert its anticancer effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The specific molecular targets and pathways can vary depending on the biological context and the type of cells involved.
相似化合物的比较
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Another derivative with different chlorination patterns, affecting its properties and applications.
2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone:
属性
CAS 编号 |
769156-12-9 |
|---|---|
分子式 |
C15H13Cl2N3S |
分子量 |
338.3 g/mol |
IUPAC 名称 |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13Cl2N3S/c1-10-4-2-6-12(8-10)19-15(21)20-18-9-11-5-3-7-13(16)14(11)17/h2-9H,1H3,(H2,19,20,21)/b18-9+ |
InChI 键 |
DBKYHODXFYXXPK-GIJQJNRQSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)

![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)


![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)




